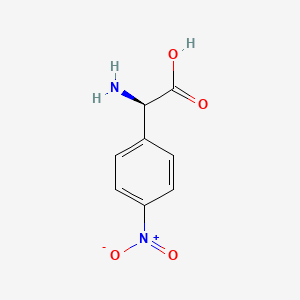

(R)-2-Amino-2-(4-nitrophenyl)acetic acid

Description

Chiral α-amino acids are fundamental building blocks in nature, forming the basis of peptides and proteins. Beyond their biological roles, their structural and stereochemical diversity makes them indispensable tools in advanced organic synthesis. They are widely utilized as chiral starting materials, catalysts, and auxiliaries to introduce chirality into molecules, a critical factor for the efficacy and safety of many therapeutic agents. rsc.org The development of efficient and highly selective methods for synthesizing enantiomerically pure α-amino acids remains a significant objective in modern chemistry, driven by the increasing demand for complex, stereochemically defined molecules in fields ranging from medicine to materials science.

(R)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as D-p-nitrophenylglycine, serves as a prime example of a chiral building block with significant synthetic utility. Its importance is underscored by its role as a key intermediate in the industrial synthesis of prominent pharmaceuticals.

One of the most notable applications of this compound is in the production of the broad-spectrum antibiotic, Chloramphenicol . The synthesis of Chloramphenicol involves utilizing a derivative of (R)-2-amino-1-(4-nitrophenyl)ethanol, which is directly prepared from this compound or its precursors. chemicalbook.comnih.gov The specific stereochemistry of the (R)-enantiomer is crucial for the biological activity of the final antibiotic. nih.gov

Furthermore, this chiral amino acid is a critical precursor in the semi-synthesis of various β-lactam antibiotics . Phenylglycine-type amino acids are incorporated into the side chains of penicillins and cephalosporins to enhance their activity spectrum and stability. researchgate.net For instance, derivatives of D-phenylglycine are used to synthesize widely used antibiotics such as ampicillin (B1664943) and amoxicillin. researchgate.net The 4-nitro substituent on the phenyl ring provides a strategic functional group that can be chemically modified or reduced to an amino group, further expanding its synthetic versatility. researchgate.net

The rigid structure and defined stereochemistry of this compound allow it to act as a chiral scaffold, directing the formation of new stereocenters in subsequent reactions and enabling the construction of complex, multi-chiral molecules with high precision.

The academic importance of this compound is intrinsically linked to the broader field of asymmetric synthesis and pharmaceutical development. Current research continues to explore its application as a chiral building block for novel therapeutic agents. The presence of the nitroaromatic moiety is of particular interest. The nitro group is a versatile functional group that can be readily reduced to an amino group, opening pathways to a wide array of derivatives. bldpharm.com This transformation is a cornerstone of many synthetic strategies, allowing for the introduction of new functionalities and the construction of complex heterocyclic systems.

Research also extends to its use in peptide chemistry. Peptide-4-nitroanilides, synthesized from nitrophenylalanine derivatives, serve as chromogenic substrates for assaying protease activity, which is vital in drug discovery and biochemical studies. nih.gov The development of novel synthetic routes to access enantiomerically pure nitrophenyl-substituted amino acids and their derivatives remains an active area of investigation, aiming to create more efficient and sustainable processes for producing these valuable compounds.

Physicochemical Data

The following table summarizes key physicochemical properties for the closely related achiral compound, 4-Nitrophenylacetic acid, which provides a useful reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 181.15 g/mol | sigmaaldrich.comchemicalbook.com |

| Melting Point | 150-155 °C | sigmaaldrich.comchemicalbook.com |

| pKa | 3.85 (at 25°C) | chemicalbook.com |

| Appearance | Beige to yellow crystalline powder | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDAQWKJUCVHJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364085 | |

| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336877-75-9 | |

| Record name | (R)-2-Amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of R 2 Amino 2 4 Nitrophenyl Acetic Acid

Reactions Involving the Nitro Group

The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo several important transformations. numberanalytics.com

Reduction Pathways to Amino Derivatives

The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. youtube.com This conversion of the nitro moiety in (R)-2-Amino-2-(4-nitrophenyl)acetic acid yields (R)-2-Amino-2-(4-aminophenyl)acetic acid, a diamino acid derivative. A variety of reducing agents and conditions can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used and often clean method. commonorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is effective. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org Catalytic hydrogenation is generally efficient for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. masterorganicchemistry.comgoogle.com Common combinations include iron (Fe) in hydrochloric acid (HCl) or acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in acidic conditions. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com The iron/acid system, in particular, is noted for its mildness and is used extensively. youtube.comgoogle.com

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org

The following table summarizes common conditions for the reduction of aromatic nitro groups.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas pressure, solvent (e.g., ethanol (B145695), methanol) | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Refluxing acid | A mild and common method for this transformation. youtube.comcommonorganicchemistry.com |

| SnCl₂/HCl | Concentrated HCl, often with heating | Provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Zn/AcOH | Acetic acid | Another mild option for the reduction. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions Enhanced by the Nitro Group

The nitro group is a strong electron-withdrawing substituent that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com Its presence, particularly at the para position relative to a potential leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the substitution. masterorganicchemistry.comscranton.edu

In the case of a derivative of this compound containing a suitable leaving group (e.g., a halogen) on the aromatic ring, the para-nitro group would significantly enhance the rate of its displacement by a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. scranton.edu The rate of reaction is highly dependent on the position of the electron-withdrawing group relative to the leaving group, with ortho and para positions being strongly activating, while the meta position has a much smaller effect. masterorganicchemistry.com

Examples of nucleophilic aromatic substitution reactions on nitro-activated rings include the displacement of a halide by nucleophiles like ammonia (B1221849), alkoxides, or other amines. numberanalytics.com For instance, the reaction of 2,4-dinitrochlorobenzene with ammonia to form 2,4-dinitroaniline (B165453) is a classic example of this type of reactivity. numberanalytics.com

Reductive Cyclization Processes

The strategic positioning of the nitro group and other functional groups in this compound allows for intramolecular cyclization reactions upon reduction of the nitro group. These reductive cyclization processes are powerful tools for the synthesis of heterocyclic compounds. wikipedia.org When the nitro group is reduced, the resulting amino group can react with another functional group within the same molecule.

A common example involves the reduction of a nitro group in the presence of a nearby carboxylic acid or ester. The newly formed amine can then undergo an intramolecular condensation to form a lactam (a cyclic amide). wikipedia.org For instance, the complete reduction of 2-nitrophenylacetic acid leads to an aniline (B41778) that rapidly cyclizes to form a lactam. wikipedia.org Similarly, a derivative of this compound could potentially undergo cyclization involving the carboxylic acid group after reduction. The iron-acetic acid system is frequently used for such reductive cyclization transformations due to its efficiency and functional group tolerance. thieme-connect.com

Transformations of the Amino Group

The primary α-amino group is a key functional handle, allowing for a wide range of chemical modifications, including oxidation, acylation, and condensation reactions.

Oxidation Reactions of the Amine Functionality

The primary amine functionality of this compound can be oxidized using various reagents. The products of such reactions depend on the specific oxidizing agent and the reaction conditions employed. The oxidation of primary amines can lead to a range of products, including hydroxylamines, nitroso compounds, or imines. mdpi.com For example, oxidation of amino acids with reagents like peracetic acid has been studied, though reactivity varies significantly depending on the amino acid's side chain. scienceopen.com The α-carbon of the amino group is susceptible to oxidation after an initial one-electron transfer from the nitrogen atom. mdpi.com

Acylation and Condensation Reactions for Amide and Imine Formation

The nucleophilic amino group readily participates in acylation and condensation reactions.

Acylation for Amide Formation: Acylation of the primary amine with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) results in the formation of the corresponding N-acyl derivative, an amide. acs.org This reaction is a common method for protecting the amino group or for synthesizing peptide-like structures. beilstein-journals.org The reaction typically proceeds readily, converting the basic amine into a neutral amide.

Condensation for Imine Formation: Condensation reactions involve the combination of two molecules to form a single molecule, often with the elimination of a small molecule like water. labxchange.orglibretexts.org The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reversible reaction is fundamental in organic and biological chemistry.

Condensation for Peptide Bond Formation: The amino group can also react with the carboxylic acid group of another amino acid molecule in a condensation reaction to form a peptide bond (an amide linkage). labxchange.orglibretexts.org This process, which is the basis for protein synthesis in biological systems, results in the formation of a dipeptide and a molecule of water. libretexts.orglibretexts.org

The following table outlines typical reactions involving the amino group.

| Reaction Type | Reactant | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride (R-CO)₂O | Amide |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |

| Condensation | Carboxylic Acid (R-COOH) | Amide (Peptide Bond) |

Acid-Base Properties and Protonation Studies

No specific pKa values for this compound have been reported in the surveyed literature. As an α-amino acid, it possesses both a carboxylic acid group and an amino group, and is therefore amphoteric. The acidity of the carboxylic acid and the basicity of the amino group are influenced by the electron-withdrawing nature of the para-nitrophenyl (B135317) substituent.

In an aqueous solution, the compound would exist in equilibrium between its cationic, zwitterionic, and anionic forms. The protonation state is dependent on the pH of the solution.

Hypothetical Protonation Equilibria of this compound

| pH Range | Dominant Species | Structure |

|---|---|---|

| Acidic (low pH) | Cationic | H₃N⁺-CH(C₆H₄NO₂)-COOH |

| Near Neutral | Zwitterionic | H₃N⁺-CH(C₆H₄NO₂)-COO⁻ |

| Basic (high pH) | Anionic | H₂N-CH(C₆H₄NO₂)-COO⁻ |

Note: This table is based on the general behavior of amino acids and is for illustrative purposes only. Specific pKa values are required for accurate determination of species distribution at a given pH.

Without empirical data, any discussion on the precise isoelectric point (pI) and the protonation constants remains speculative.

Reactivity of the Carboxylic Acid Moiety

General reactions of the carboxylic acid moiety can be inferred from standard organic chemistry principles, but specific studies on this compound are lacking.

Esterification of this compound would typically involve reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or activation of the carboxylic acid followed by treatment with an alcohol. Similarly, amidation would require activation of the carboxylic acid (e.g., using coupling reagents like DCC or HATU) before reaction with an amine to form a peptide bond. bachem.comacs.orgpeptide.comyoutube.com The presence of the amino group necessitates the use of protecting groups to prevent self-polymerization and other side reactions.

General Scheme for Esterification and Amidation

| Reaction | Reactants | General Conditions | Product |

|---|---|---|---|

| Esterification | This compound, R'-OH | Acid catalyst or coupling agent | (R)-alkyl 2-amino-2-(4-nitrophenyl)acetate |

| Amidation | This compound, R'R''NH | Coupling agent | (R)-2-amino-N-(substituted)-2-(4-nitrophenyl)acetamide |

Note: This table represents generalized reaction pathways. Specific reagents, conditions, and yields for the target molecule are not available.

There is no specific information available on the decarboxylation of this compound. Decarboxylation of α-amino acids typically requires harsh conditions unless facilitated by specific enzymatic or chemical methods. The stability of the resulting carbanion would be a key factor, and the electron-withdrawing nitro group might influence this process.

Stereochemical Control and Retention in Chemical Transformations

Maintaining the stereochemical integrity of the chiral center at the α-carbon is crucial in the reactions of this compound, particularly in the synthesis of biologically active molecules. Reactions at the carboxylic acid, when properly conducted, are not expected to affect the stereocenter directly. However, conditions that could lead to enolization of the α-proton could result in racemization.

In peptide coupling reactions, the choice of coupling reagents and the reaction conditions are critical to prevent racemization. uni-kiel.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress this side reaction. peptide.com Without specific experimental studies on this compound, it is not possible to detail the precise conditions required to ensure retention of the (R)-configuration during its chemical transformations.

Derivatization and Analog Synthesis of R 2 Amino 2 4 Nitrophenyl Acetic Acid

Synthesis of Chiral Derivatives for Functionalization

The strategic modification of the amino and carboxyl groups of (R)-2-amino-2-(4-nitrophenyl)acetic acid is fundamental to its use in creating functionalized chiral derivatives. These derivatization reactions are crucial for peptide synthesis, the development of peptidomimetics, and the construction of complex molecular scaffolds while preserving the core stereochemistry.

N-Functionalization of the primary amino group is a common strategy. This can be achieved through N-alkylation or N-acylation reactions. Biocatalytic methods, for instance, have emerged as a sustainable approach for creating N-alkylated amino acids through the reductive coupling of ketones and amines, offering high yields and optical purity. nih.gov Such enzymatic processes could be applied to generate a panel of N-alkyl-(R)-2-amino-2-(4-nitrophenyl)acetic acid derivatives. nih.gov

Another key functionalization pathway involves the protection of the amino group, often with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which facilitates further reactions at the carboxylic acid terminus. For example, the protected amino acid can be coupled with other amino acids or amines to form dipeptides or amides. The synthesis of lactam-constrained α-amino acid building blocks often begins with such protected amino acids, highlighting the importance of this initial derivatization. nih.gov

The carboxylic acid group can be converted into esters, amides, or acyl hydrazides, providing handles for further molecular elaboration. frontiersin.org For instance, conversion to a methyl ester, such as Methyl-2-amino-2-(4-nitrophenyl) acetate, provides a precursor for various synthetic transformations. appchemical.com These derivatization strategies are summarized in the table below.

| Functional Group | Derivatization Reaction | Resulting Derivative Type | Potential Application |

| Amino Group | N-Alkylation (e.g., biocatalytic reductive amination) | N-Alkyl amino acid | Synthesis of bioactive molecules, peptidomimetics nih.gov |

| Amino Group | N-Acylation (e.g., with Boc or Cbz protecting groups) | Protected amino acid | Peptide synthesis, further functionalization nih.gov |

| Carboxylic Acid | Esterification | Amino ester | Synthetic intermediate for coupling reactions appchemical.com |

| Carboxylic Acid | Amidation | Amino amide | Building block for complex molecules and peptides |

| Carboxylic Acid | Conversion to Acyl Hydrazide | Amino acyl hydrazide | Precursor for heterocyclic synthesis frontiersin.org |

Exploration of Structural Analogues with Modified Phenyl Substituents

The exploration of structural analogues of this compound by modifying the substituents on the phenyl ring is a key area of research for developing new compounds with tailored properties. These modifications can alter the electronic and steric characteristics of the molecule, influencing its reactivity and biological interactions.

Systematic replacement of the 4-nitro group with other functionalities allows for a structure-activity relationship (SAR) study. A range of substituents with varying lipophilic and electronic properties, such as chloro (Cl), methyl (Me), methoxy (B1213986) (OMe), trifluoromethyl (CF3), and trifluoromethoxy (OCF3), can be introduced at different positions on the benzene (B151609) ring (ortho, meta, or para). mdpi.com For example, analogues like 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one and 2-Amino-2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one have been synthesized in related systems to probe the effect of these substitutions. mdpi.com

The synthesis of these analogues often requires starting from appropriately substituted precursors. For instance, a general route to substituted 2-phenylcyclohexanones, which can be converted to the corresponding α-amino ketones via a Neber rearrangement, provides access to a variety of phenyl-substituted amino ketone structures. mdpi.com A similar synthetic logic can be applied to generate analogues of this compound. The table below lists potential modifications to the phenyl ring.

| Original Substituent | Position | Potential New Substituent | Property Modification |

| Nitro (-NO2) | 4 (para) | Chloro (-Cl) | Electron-withdrawing, lipophilic |

| Nitro (-NO2) | 4 (para) | Methyl (-CH3) | Electron-donating, lipophilic |

| Nitro (-NO2) | 4 (para) | Methoxy (-OCH3) | Electron-donating, moderate lipophilicity |

| Nitro (-NO2) | 4 (para) | Trifluoromethyl (-CF3) | Strongly electron-withdrawing, lipophilic |

| Nitro (-NO2) | 4 (para) | Cyano (-CN) | Electron-withdrawing |

| Nitro (-NO2) | 4 (para) | Hydrogen (-H) | Removal of substituent effect |

Furthermore, the position of the nitro group can be moved from the para (4) to the ortho (2) or meta (3) positions, yielding isomeric analogues such as (R)-2-amino-2-(2-nitrophenyl)acetic acid. These positional isomers can exhibit significantly different chemical reactivity and conformational preferences due to steric hindrance and altered electronic effects.

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The intrinsic functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. wikipedia.org The amino group, the carboxylic acid, and the nitro group can all participate in cyclization reactions to form diverse ring structures.

The formation of nitrogen-containing heterocycles is a prominent application of amino acids in synthesis. nih.gov The α-amino acid moiety can be directly incorporated into the heterocyclic backbone.

One common strategy involves the reductive cyclization of the nitro group. The reduction of the nitro group on a (nitrophenyl)acetic acid derivative to an aniline (B41778), followed by intramolecular condensation with the carboxylic acid function (or its derivative), can lead to the formation of lactams. wikipedia.org

Another approach utilizes the amino and carboxyl groups to build the heterocyclic ring with external reagents. For example, 3-aminoquinazolinones can be synthesized from amino acid precursors by first condensing them with methyl anthranilate and subsequently reacting with hydrazine (B178648) hydrate. nih.gov This resulting quinazolinone structure can then undergo further cyclization reactions. nih.gov

Furthermore, derivatizing the carboxylic acid into a hydrazide, creating a p-nitrophenyl acetic acid hydrazide analog, opens pathways to other N-containing heterocycles. Reaction of such hydrazides with reagents like benzoyl chloride and hydrogen sulfide (B99878) gas can yield 1,3,4-thiadiazoles, which contain two nitrogen atoms. asianpubs.org

| Precursor Moiety | Reaction Type | Reagents | Resulting Heterocycle |

| Nitro group and Carboxylic acid | Reductive Cyclization | Reducing agent (e.g., Zn/HCl) | Lactam |

| Amino acid backbone | Condensation/Cyclization | Methyl anthranilate, PCl3, Hydrazine | 3-Aminoquinazolinone nih.gov |

| Carboxylic acid (as hydrazide) | Condensation/Cyclization | Benzoyl chloride, H2S | 1,3,4-Thiadiazole asianpubs.org |

| Amino and Hydroxyl groups (from reduced acid) | Cyclization | Carbonyl diimidazole, Formaldehyde (B43269) | Oxazolidinone, Oxazolidine researchgate.net |

Beyond purely nitrogenous heterocycles, this compound derivatives can be used to synthesize rings containing other heteroatoms, such as oxygen or sulfur.

A key strategy involves the reduction of the carboxylic acid to a primary alcohol, yielding the chiral amino alcohol (R)-2-amino-2-(4-nitrophenyl)ethan-1-ol. This amino alcohol is a versatile precursor for oxazaheterocycles (rings containing both oxygen and nitrogen). For instance, reaction with carbonyldiimidazole leads to the formation of a 1,3-oxazolidin-2-one ring. researchgate.net Similarly, reaction with aldehydes like formaldehyde or benzaldehyde (B42025) can produce 1,3-oxazolidine derivatives. researchgate.net Treatment with oxalyl chloride can yield morpholin-2,3-diones. researchgate.net

As mentioned previously, the synthesis of 1,3,4-thiadiazoles from a p-nitrophenyl acetic acid hydrazide precursor demonstrates the formation of a sulfur-containing heterocyclic system. asianpubs.org This reaction highlights how derivatization of the carboxylic acid group can be used to introduce new heteroatoms for subsequent cyclization.

Advanced Spectroscopic and Structural Characterization of R 2 Amino 2 4 Nitrophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For (R)-2-Amino-2-(4-nitrophenyl)acetic acid, various NMR methods are utilized for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton spectrum would exhibit characteristic signals for the aromatic protons, the alpha-proton (α-H), and the protons of the amino and carboxylic acid groups. The protons on the para-substituted nitrobenzene (B124822) ring typically appear as two distinct doublets in the downfield region (around 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The α-proton, being adjacent to the amino and carboxylic acid groups, would likely resonate in the range of 4.0-4.5 ppm. The amino group protons (NH₂) and the carboxylic acid proton (COOH) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature, often appearing as broad singlets.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 170-180 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being the most deshielded. The α-carbon, attached to the nitrogen and carboxyl group, would resonate around 55-65 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.0 - 4.5 | 55 - 65 |

| Aromatic CH | 7.5 - 8.2 | 120 - 150 |

| C=O | - | 170 - 180 |

| C-NO₂ | - | ~147 |

| NH₂ | Variable (broad) | - |

| COOH | Variable (broad) | - |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms.

COSY: A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the α-proton and the amino protons would confirm their proximity.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the α-proton signal to the α-carbon signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure. For instance, correlations from the α-proton to the carbonyl carbon and the aromatic carbons would be expected.

These 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Solid-State and Deuterium NMR for Crystalline Structure and Dynamics

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the crystalline state. For amino acids, ssNMR can reveal details about polymorphism, hydrogen bonding, and molecular conformation in the solid phase. While specific solid-state NMR data for this compound is not available, studies on other amino acids have demonstrated the power of this technique. For instance, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can provide high-resolution spectra of solid samples, allowing for the study of different crystalline forms.

Deuterium (²H) NMR is a powerful tool for investigating molecular dynamics. By selectively replacing protons with deuterium, one can study the mobility of specific parts of the molecule. For example, deuterating the amino group could provide insights into its rotational dynamics within the crystal lattice.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles.

The primary outcome of such an analysis would be the unambiguous confirmation of the (R) configuration at the α-carbon. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image.

Furthermore, X-ray crystallography reveals the solid-state architecture, including the packing of molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonds. In the case of this amino acid, extensive hydrogen bonding involving the amino and carboxylic acid groups, as well as potential interactions with the nitro group, would be expected to play a significant role in stabilizing the crystal structure. While a specific crystal structure for the title compound is not found in the provided search results, analysis of related compounds like 4-nitrophenylacetic acid reveals common motifs such as hydrogen-bonded dimeric pairs of carboxylic acids.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amino group typically appear in the region of 3200-3500 cm⁻¹. The O-H stretching of the carboxylic acid is a broad band, usually centered around 3000 cm⁻¹. The C=O stretching of the carboxylic acid gives a strong absorption band around 1700-1750 cm⁻¹. The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group often gives a strong and characteristic signal in the Raman spectrum. Aromatic ring vibrations are also typically well-defined.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (N-H) | Stretch | 3200 - 3500 | Weak |

| Carboxylic Acid (O-H) | Stretch (broad) | ~3000 | Weak |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 | Moderate |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Moderate |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound (molar mass: 196.16 g/mol ), different ionization techniques can be employed.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak ([M]⁺) at m/z 196 might be weak or absent. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as COOH or CO₂ and H) and cleavage of the Cα-Cβ bond.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) at m/z 197 or a deprotonated molecule ([M-H]⁻) at m/z 195. This allows for the accurate determination of the molecular weight. By inducing fragmentation of the parent ion (MS/MS), characteristic daughter ions can be generated, providing further structural information. For instance, the loss of formic acid (HCOOH) or water (H₂O) from the protonated molecule is a common fragmentation pathway for amino acids.

Analysis of the fragmentation pattern of the related compound 4-nitro-L-phenylalanine shows a top peak at m/z 74, which could correspond to the fragment containing the amino and carboxyl groups after cleavage of the bond to the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Ionization Mode | Expected Parent Ion (m/z) | Potential Key Fragment Ions (m/z) |

| EI | 196 ([M]⁺, possibly weak) | Fragments from loss of COOH, NO₂ |

| ESI (+) | 197 ([M+H]⁺) | Loss of H₂O, HCOOH |

| ESI (-) | 195 ([M-H]⁻) | - |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone technique for the direct enantioseparation of amino acids, including this compound. The success of this method hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment enabling differential interaction with the two enantiomers. chiralpedia.com

Direct Chiral HPLC Methods: Direct methods are often preferred as they avoid the need for derivatization, which can introduce additional reaction steps and potential sources of error. sigmaaldrich.com For amino acids, several types of CSPs have proven effective:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin and ristocetin (B1679390) A are particularly successful for resolving underivatized amino acids. sigmaaldrich.comnih.govmst.edu These phases are versatile and can be operated in reversed-phase, normal-phase, and polar ionic modes, offering a wide range of selectivity. sigmaaldrich.comsigmaaldrich.com The amphoteric nature of these selectors, containing acidic and basic groups, allows for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.commst.edu A typical mobile phase for a teicoplanin-based column might consist of methanol, water, and an acid modifier like formic or acetic acid to control ionization and improve peak shape. sigmaaldrich.com

Pirkle-Type Phases: These CSPs, such as the (R,R) Whelk-O1, are based on a chiral selector covalently bonded to a silica (B1680970) support. They are effective for a wide range of compounds, including amino acids, and typically operate in normal-phase mode. The separation mechanism relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. tsijournals.com A mobile phase for this type of column often includes a non-polar solvent like n-hexane with polar modifiers such as ethanol (B145695) or isopropanol, and additives like trifluoroacetic acid (TFA) to enhance resolution. tsijournals.com

Crown Ether Phases: Chiral crown ether-based CSPs are especially useful for the enantioseparation of primary amino compounds, including amino acids. The mechanism involves the formation of diastereomeric inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether. ankara.edu.tr

The following table presents a representative example of HPLC conditions for the chiral separation of an aromatic amino acid analog, demonstrating the typical parameters used.

Table 1: Example HPLC Conditions for Chiral Separation of an Aromatic Amino Acid Analog on a Pirkle-Type CSP

| Parameter | Condition |

|---|---|

| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) : Isopropyl Amine (95:5:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | Ambient |

| Sample Concentration | 1.0 mg/mL in Ethanol:TFA (100:1) |

| Injection Volume | 10 µL |

| Typical Resolution (Rs) | > 2.5 |

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis. For the analysis of this compound, a UPLC method can reduce analysis times from tens of minutes to under three minutes. nih.gov

Due to the high pressures involved, UPLC systems require specialized instrumentation. The principles of chiral separation remain the same as in HPLC, but the speed allows for high-throughput screening of conditions and rapid determination of enantiomeric excess. Often, UPLC methods for amino acids are coupled with mass spectrometry (MS) and may involve pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to enhance sensitivity and chromatographic performance. nih.gov

Advanced Chiral Analytical Techniques for Enantiomeric Purity Assessment

Beyond conventional HPLC and UPLC, a suite of advanced techniques offers alternative or complementary approaches for the enantiomeric purity assessment of this compound.

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. SFC is particularly well-suited for chiral separations, often providing faster and more efficient analysis than HPLC. For the separation of amino acid enantiomers, SFC is typically used with the same types of CSPs as HPLC, with crown ether and polysaccharide-based columns being common choices. The mobile phase consists of supercritical CO₂ modified with a small percentage of an alcohol, such as methanol, and additives like TFA to improve peak shape and selectivity.

Capillary Electrophoresis (CE): Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and solvent consumption. In the context of chiral separations, the technique is often performed as chiral capillary electrokinetic chromatography. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). As the analytes migrate through the capillary under an electric field, they form transient, diastereomeric complexes with the chiral selector, leading to different migration times. Common chiral selectors for amino acids in CE include:

Cyclodextrins and their derivatives

Macrocyclic antibiotics

Chiral crown ethers

Chiral ionic liquids

Indirect Chiral Separation Methods: An alternative to direct separation on a CSP is the indirect approach. This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) of high optical purity. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (typically a reversed-phase C18 column). nih.gov Common CDAs for amino acids include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, or Marfey's reagent) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov This approach is particularly useful when direct methods fail or when enhanced sensitivity is required, as the CDA can also act as a chromophore or fluorophore.

The following table summarizes the key features of these advanced techniques.

Table 2: Comparison of Advanced Chiral Analytical Techniques

| Technique | Principle of Separation | Common Chiral Selector/Phase | Key Advantages |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a CSP. | Polysaccharide, Crown Ether CSPs | Fast analysis, reduced organic solvent use, high efficiency. |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes in an electric field. | Cyclodextrins, Macrocyclic Antibiotics (in BGE) | Very high efficiency, minimal sample/solvent consumption. |

| Indirect HPLC | Chromatographic separation of diastereomers on an achiral stationary phase. | Chiral Derivatizing Agent (e.g., FDAA) + Achiral Column (e.g., C18) | Uses standard HPLC equipment, can enhance sensitivity. |

Computational Chemistry and Mechanistic Insights into R 2 Amino 2 4 Nitrophenyl Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For a molecule like (R)-2-amino-2-(4-nitrophenyl)acetic acid, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformation) and understanding the influence of its functional groups on its electronic properties.

Computational studies on the analogous unnatural amino acid, phenylglycine, have revealed the existence of multiple stable conformers. These conformers are stabilized by a network of intramolecular hydrogen bonds, such as between the amino and carbonyl groups (N-H···O=C) and between the amino group and the aromatic ring (N-H···π). nih.gov For this compound, similar intramolecular interactions are expected to play a crucial role in defining its conformational preferences. The presence of the electron-withdrawing nitro group on the phenyl ring would further influence the electronic distribution and, consequently, the strength of these interactions.

The electronic properties are significantly dictated by the amino (-NH2) and nitro (-NO2) substituents on the benzene (B151609) ring. DFT studies on substituted benzenes have shown that the amino group is an activating, ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the π-system of the ring. Conversely, the nitro group is a deactivating, meta-director because of its strong electron-withdrawing nature. rsc.org In this compound, these opposing electronic effects would create a "push-pull" system, influencing the charge distribution across the molecule. This, in turn, affects the molecule's reactivity, polarity, and intermolecular interactions.

DFT calculations can quantify these effects through the analysis of frontier molecular orbitals (HOMO and LUMO). For a molecule with both electron-donating and electron-withdrawing groups, the HOMO-LUMO energy gap is often reduced, which can have implications for its optical and electronic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of an Analogous Nitroaromatic Compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Dipole Moment | 5.2 D |

Note: The data in this table is representative of a generic nitroaniline derivative and is intended for illustrative purposes to show the type of information obtainable from DFT calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with transition states. For this compound, this could be applied to understand its synthesis, degradation, or its interactions with biological targets.

For instance, computational studies on the synthesis of other nitro-containing pharmaceuticals, such as nitrofurantoin, have successfully used DFT to model the reaction mechanism of condensation reactions. rsc.org Such studies can compare different potential pathways, determine the rate-limiting step, and explain how catalysts or different reaction conditions can influence the outcome. A similar approach could be used to investigate the formation of this compound, likely involving the reaction of p-nitrobenzaldehyde with a source of ammonia (B1221849) and cyanide, followed by hydrolysis.

Furthermore, the reactivity of the amino acid moiety can be explored. Computational studies on the reactions of amino acids with aldehydes have detailed the reaction mechanisms for the formation of Michael adducts and Schiff bases. researchgate.net These studies calculate the free energy profiles for each step of the reaction, providing a detailed understanding of the reaction's feasibility and kinetics. For this compound, its amino group would be expected to undergo similar reactions, and the presence of the nitro group would modulate its nucleophilicity.

Table 2: Example of Calculated Activation Energies for a Reaction Involving an Amino Acid Analog

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Dehydration | TS3 | 20.1 |

Note: This table provides hypothetical data for a generic amino acid reaction to illustrate the type of information generated from mechanistic studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent.

For this compound in an aqueous solution, MD simulations could reveal how the molecule samples different conformations. Studies on phenylglycine have shown that interactions with water molecules can disrupt the intramolecular hydrogen bonds observed in the gas phase, leading to a different set of preferred conformations in solution. nih.gov Water molecules can form hydrogen bonds with the carboxylic acid and amino groups, as well as interact with the π-system of the aromatic ring. nih.gov These simulations can generate a "conformational landscape," which is a map of the different shapes the molecule can adopt and their relative energies.

MD simulations are also crucial for understanding how molecules interact with each other. At higher concentrations, molecules of this compound could form dimers or larger aggregates through intermolecular hydrogen bonding and π-π stacking interactions between the phenyl rings. MD simulations can predict the most likely structures of these aggregates and the strength of the interactions holding them together. This is particularly relevant for understanding its solubility and crystallization behavior.

Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations of an Amino Acid Analog in Water

| Interaction Type | Average Energy (kcal/mol) |

| Amino Acid - Water (H-bond) | -5.8 |

| Carboxyl - Water (H-bond) | -7.2 |

| Phenyl Ring - Water | -1.5 |

| Amino Acid - Amino Acid (dimer) | -4.3 |

Note: The data presented here is representative for a generic aromatic amino acid in aqueous solution and serves to illustrate the outputs of MD simulations.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wavefunctions from a quantum chemical calculation into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals.

For this compound, NBO analysis would be particularly useful for understanding the charge delocalization resulting from the interplay between the amino and nitro groups. It can quantify the donation of electron density from the lone pair of the amino nitrogen into the π-system of the phenyl ring and the withdrawal of electron density by the nitro group. This is described in terms of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals.

These delocalization effects contribute to the stability of the molecule and are reflected in the calculated bond orders and atomic charges. For example, the C-N bond of the amino group and the bonds within the nitro group might show some degree of double bond character. NBO analysis can provide quantitative measures of the energies associated with these delocalization interactions, giving a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. rsc.org

Table 4: Representative NBO Analysis Data for an Analogous Nitroaniline System

| Donor NBO (Orbital) | Acceptor NBO (Orbital) | Stabilization Energy E(2) (kcal/mol) |

| LP (N of NH2) | π* (C-C of ring) | 45.0 |

| π (C-C of ring) | π* (N-O of NO2) | 15.5 |

| σ (C-H) | σ* (C-N) | 2.5 |

Note: This table contains illustrative data for a generic nitroaniline to demonstrate the type of information derived from an NBO analysis. LP denotes a lone pair.

Prediction of Spectroscopic Properties via Computational Methods

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predictions are valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR chemical shifts. numberanalytics.com The accuracy of these predictions has improved to the point where they can be a reliable tool for structural elucidation, especially when combined with experimental data. github.io The calculated chemical shifts would be sensitive to the molecule's conformation, so comparing calculated and experimental spectra can also provide information about the molecule's shape in solution.

The IR spectrum can also be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the N-H, C=O, or N-O bonds, or the bending of the C-H bonds. These calculated frequencies can be compared to an experimental IR spectrum to aid in the assignment of the observed peaks.

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum. For this compound, the presence of the nitro-substituted phenyl ring would likely result in strong absorption in the UV region due to π-π* and n-π* electronic transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and the intensities of these transitions, providing insight into the electronic excited states of the molecule. researchgate.net

Table 5: Illustrative Computationally Predicted Spectroscopic Data for a Structurally Similar Compound

| Spectrum Type | Predicted Value |

| ¹H NMR Chemical Shift (α-H) | 4.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 175 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| UV-Vis λₘₐₓ | 280 nm |

Note: This data is hypothetical and intended to be representative of what could be calculated for an aromatic amino acid.

Applications of R 2 Amino 2 4 Nitrophenyl Acetic Acid in Chemical Research and Development

As a Chiral Building Block in Asymmetric Organic Synthesis

The primary application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is as a chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product, which is crucial in pharmacology where different enantiomers can have vastly different biological effects. The predefined (R)-stereochemistry of this amino acid allows chemists to introduce a specific stereocenter into a target molecule with high fidelity, serving as a foundational piece for building up more complex chiral structures.

Non-proteinogenic amino acids like D-4-nitrophenylglycine are particularly valuable in the synthesis of natural product analogues and other complex molecular architectures. Their unique side chains are often incorporated to modify the structure and properties of peptide-based molecules. For instance, phenylglycine derivatives are essential components in a class of potent glycopeptide antibiotics, such as vancomycin, where they are crucial for the molecule's three-dimensional shape and biological activity. rsc.org The presence of the nitro group in D-4-nitrophenylglycine offers an additional point for chemical modification, allowing for the synthesis of analogues with altered electronic properties or the introduction of other functional groups after reduction of the nitro moiety.

Furthermore, this chiral amino acid is an ideal component for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.govnih.gov These powerful reactions combine three or more starting materials in a single step to rapidly generate molecular complexity. By using a chiral component like this compound, the stereochemistry of the resulting product can be controlled, making MCRs a highly efficient strategy for creating libraries of complex, chiral molecules for drug discovery and material science. researchgate.netyoutube.com

One of the most significant industrial applications of D-phenylglycine derivatives is in the synthesis of semi-synthetic β-lactam antibiotics, including specific penicillins and cephalosporins. researchgate.net The antibacterial activity and spectrum of these antibiotics are critically dependent on the nature of the acylamino side chain attached at the C-7 position of the cephalosporin (B10832234) nucleus (or C-6 of the penicillin nucleus). nih.govuzh.ch this compound serves as a precursor for these vital R1 side chains.

The synthesis involves activating the carboxylic acid of D-4-nitrophenylglycine and coupling it with the amino group of the β-lactam core, such as 7-aminocephalosporanic acid (7-ACA). researchgate.net The resulting semi-synthetic cephalosporin incorporates the nitrophenylglycyl moiety as its side chain. This particular side chain is chosen to modulate the antibiotic's properties, such as its stability against bacterial resistance mechanisms (e.g., β-lactamase enzymes) or its spectrum of activity. nih.govnih.gov The nitro group, being strongly electron-withdrawing, significantly alters the chemical properties of the side chain compared to the unsubstituted phenylglycine, leading to the development of advanced or next-generation antibiotics.

Table 1: Role of Phenylglycine Derivatives as Side-Chain Precursors in β-Lactam Antibiotics This table is illustrative of how phenylglycine derivatives are used. Specific cephalosporins may utilize different substituted versions.

| Antibiotic Class | Core Structure | R1 Side-Chain Precursor Example | Resulting Antibiotic Example | Importance of Side Chain |

|---|---|---|---|---|

| Cephalosporins | 7-ACA | (R)-Phenylglycine | Cephalexin | Defines antibacterial spectrum and pharmacokinetic properties. nih.gov |

| Cephalosporins | 7-ACA | (R)-4-Hydroxyphenylglycine | Cefadroxil | Influences cross-reactivity with other β-lactams. nih.govnih.gov |

| Cephalosporins | 7-ACA | This compound | Advanced/Investigational Cephalosporins | Modulates electronic properties and stability against β-lactamases. |

| Penicillins | 6-APA | (R)-Phenylglycine | Ampicillin (B1664943) | Broadens spectrum of activity compared to natural penicillin. |

Development of Catalytic Systems and Chiral Ligands for Enantioselective Processes

The well-defined stereochemistry and functional groups of this compound make it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. In this context, the amino acid serves as a scaffold to create a chiral environment around a metal center.

Typically, the amino and carboxylate groups of the amino acid can coordinate to a metal ion (e.g., copper, rhodium, palladium) in a bidentate fashion. The pendant nitrophenyl group projects into the space around the metal, creating a sterically and electronically defined pocket. When a substrate binds to the metal catalyst, this chiral pocket influences the trajectory of the reaction, favoring the formation of one enantiomer of the product over the other. The electron-withdrawing nitro group can fine-tune the electronic properties of the metal center, thereby influencing the catalyst's reactivity and selectivity. Chiral Schiff base ligands, formed by condensing the amino group with an aldehyde, are a common application of amino acid derivatives in creating effective catalysts for reactions like asymmetric Henry (nitroaldol) reactions. rsc.org

Role in Biochemical Research for Probing Molecular Targets and Pathways

Beyond synthesis, this compound and related compounds are valuable tools in biochemical and medicinal chemistry research for exploring biological systems.

Understanding how chiral molecules interact with biological targets like receptors and enzymes is fundamental to drug design. Phenylglycine derivatives have been identified as antagonists for metabotropic glutamate (B1630785) receptors and as ligands for the glycine (B1666218) binding site of NMDA receptors. nih.govnih.gov this compound can be used as a molecular probe to study these interactions in greater detail.

By comparing the binding affinity of D-phenylglycine with that of D-4-nitrophenylglycine, researchers can quantify the effect of the nitro group on the binding event. The nitro group can introduce new hydrogen bonding opportunities or create unfavorable steric or electronic interactions, providing insight into the specific requirements of the receptor's binding pocket. Such studies help to map the pharmacophore and refine structure-activity relationships. The "three-point interaction model" is a classic concept used to explain chiral recognition, and introducing a bulky, polar nitro group can help elucidate which interaction points are most critical for a specific ligand-receptor pair. researchgate.netresearchgate.net

The nitro group is a unique functional group in pharmacology, often described as both a pharmacophore and a toxicophore. nih.govunimelb.edu.au Introducing this group onto a fundamental biological scaffold like an amino acid allows for targeted investigation of its biochemical effects. Nitroaromatic compounds can undergo metabolic reduction in biological systems, often by nitroreductase enzymes, to form highly reactive intermediates like nitroso and hydroxylamine (B1172632) species. oup.com These reactive species can covalently bind to cellular macromolecules such as proteins and DNA, leading to a range of biological effects.

By using this compound, scientists can study this process in a controlled manner. For example, it can be used as a substrate to assess the activity of specific nitroreductase enzymes or to investigate the downstream consequences of its metabolic activation within cells. The strong electron-withdrawing nature of the nitro group also alters the polarity and electronic distribution of the entire molecule, which can influence its transport across cell membranes and its non-covalent interactions with proteins. unimelb.edu.au This makes it a useful tool for dissecting the complex roles that nitro-containing molecules play in biological pathways and for understanding the mechanisms of action and toxicity of nitroaromatic drugs. nih.govoup.com

Contributions to Advanced Materials Science and Polymer Chemistry

The bifunctional nature of this compound, containing both an amine and a carboxylic acid, allows it to serve as a monomer unit for the synthesis of novel polymers. Its chirality and the electronic properties of the nitrophenyl group are key features that can be exploited to create materials with tailored functionalities.

This compound can be incorporated into polymer backbones primarily through polycondensation reactions, leading to the formation of chiral polyamides and poly(ester amides). The presence of the chiral center in each repeating unit can force the polymer chain to adopt a specific, ordered secondary structure, such as a helical conformation. The synthesis of such polymers often involves reacting the amino acid derivative with a suitable comonomer, such as a dicarboxylic acid or a diol, to build the polymer chain.

The general synthetic approach for creating a polyamide, for instance, would involve the reaction of the amino group of one monomer with the carboxylic acid group of another. This process, repeated thousands of times, results in a long-chain macromolecule. The specific stereochemistry of the (R)-enantiomer ensures a uniform chirality throughout the polymer, which is crucial for applications requiring chiroptical properties. Polyamides derived from chiral amino acids have been reported as potentially biodegradable materials, adding an element of environmental sustainability to their profile. dtic.mil

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Comonomer Example | Key Linkage | Potential Architecture |

| Polyamide | Adipoyl chloride | Amide bond | Linear, chiral |

| Poly(ester amide) | 1,6-Hexanediol | Ester and Amide bonds | Alternating copolymer |

| Polypeptoid (N-substituted glycine polymer) | - | Amide bond | N-substituted backbone |

This table presents hypothetical examples based on established polymer synthesis methodologies.

The incorporation of this compound into polymers is a strategic approach to designing materials with specialized optical and chemical characteristics. The two primary features contributing to these properties are the inherent chirality and the presence of the nitrophenyl group.

Chiroptical Properties: Polymers containing chiral centers, like those derived from this amino acid, are known to exhibit chiroptical activity, meaning they interact differently with left- and right-circularly polarized light. This is observable through techniques like circular dichroism (CD) spectroscopy. Such polymers can form helical structures, and this helicity can be influenced by external factors like solvent polarity and temperature, making them suitable for sensor applications. rsc.orgacs.org

Nonlinear Optical (NLO) Properties: The 4-nitrophenyl group is a well-known chromophore used in the design of NLO materials. The nitro group acts as a strong electron acceptor, creating a significant dipole moment within the molecule. When these chromophores are aligned within a polymer matrix, the bulk material can exhibit a strong second-order NLO response. dtic.mil This property is valuable for applications in optoelectronics, such as frequency doubling of light and in electro-optic modulators. acs.orgfiveable.me The synthesis of acrylic polymers with nitrophenyl side chains has demonstrated the viability of this approach for creating materials with photorefractive and photoinduced birefringence properties. dtic.milacs.org

Table 2: Expected Properties of Polymers Containing this compound

| Property | Originating Moiety | Potential Application |

| Chiroptical Activity (e.g., Circular Dichroism) | (R)-chiral center | Chiral sensors, Enantioselective separations |

| Second-Order Nonlinear Optics (NLO) | 4-Nitrophenyl group | Electro-optic modulators, Optical switches |

| Photorefractivity | 4-Nitrophenyl group | Holographic data storage, Optical signal processing |

Utility in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound is a compelling molecule for such studies due to its array of functional groups capable of participating in these interactions. Molecular recognition, a key principle in supramolecular chemistry, involves the specific binding of a "guest" molecule to a "host" molecule. wikipedia.org

The structural features of this compound make it an excellent candidate for a guest molecule or a component in the design of a chiral host.

Hydrogen Bonding: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors.

Electrostatic Interactions: The zwitterionic nature of the amino acid allows for strong electrostatic or ionic interactions.

π-π Stacking: The nitrophenyl ring can engage in π-π stacking interactions with other aromatic systems.

Chiral Recognition: The specific three-dimensional arrangement of these functional groups around the chiral center allows for enantioselective recognition. A host molecule with a complementary chiral cavity could preferentially bind the (R)-enantiomer over the (S)-enantiomer. mdpi.com This principle is fundamental to many biological processes and is harnessed in the design of synthetic receptors for sensing and separation. nih.govmdpi.com

The development of synthetic receptors, such as those based on porphyrinoids or cyclodextrins, often targets the selective binding of amino acids and their derivatives. mdpi.comnih.gov The unique electronic and steric profile of this compound would necessitate a highly complementary host for effective and selective binding.

Application in Analytical Chemistry as a Reagent for Detection Methods

In analytical chemistry, the separation of enantiomers is a critical task, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. This compound can be employed as a chiral reagent in several detection and separation methods.

Chiral Resolving Agent: One of the classical methods for separating a racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgtcichemicals.com By reacting a racemic amine with enantiomerically pure this compound, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Chiral Stationary Phases (CSPs) for HPLC: A more advanced application is its use in chiral chromatography. The this compound molecule can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral selector on the stationary phase and the individual enantiomers of the analyte in the mobile phase. nih.gov The differing stability of these complexes leads to different retention times, allowing for the separation and quantification of the enantiomers. nih.govsigmaaldrich.com

Table 3: Applications in Analytical Separation Techniques

| Technique | Role of this compound | Principle of Separation |

| Fractional Crystallization | Chiral Resolving Agent | Formation of diastereomeric salts with different solubilities. wikipedia.org |

| Chiral HPLC | Chiral Selector (in a Chiral Stationary Phase) | Differential transient interactions leading to different retention times. nih.gov |

| Capillary Electrophoresis | Chiral Selector (in background electrolyte) | Differential electrophoretic mobility of diastereomeric complexes. |

Future Research Directions and Emerging Trends for R 2 Amino 2 4 Nitrophenyl Acetic Acid

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. jocpr.comejcmpr.com This trend is particularly relevant for the synthesis of chiral molecules like (R)-2-Amino-2-(4-nitrophenyl)acetic acid, where traditional methods often rely on hazardous reagents and generate significant waste. mdpi.com Future research is focused on developing environmentally benign synthetic routes that are both efficient and scalable.

A primary area of exploration is the use of biocatalysis . researchgate.netpharmasalmanac.com Enzymes, such as transaminases, offer a highly selective and environmentally friendly alternative to conventional chemical catalysts. worktribe.com These biocatalysts can operate under mild reaction conditions, often in aqueous media, thereby reducing energy consumption and the use of volatile organic solvents. drpress.org The development of robust and reusable immobilized enzymes is a key goal to enhance the economic viability of these processes. One-pot biocatalytic cascades, where multiple enzymatic reactions occur sequentially in a single reactor, are being designed to improve efficiency and reduce downstream processing. nih.govnih.govresearchgate.net

Another promising avenue is the application of green chemistry principles to existing synthetic methods. This includes the use of safer, renewable solvents, the development of catalytic reactions with high atom economy, and the minimization of waste generation. jocpr.commdpi.com For instance, research is underway to replace hazardous solvents with greener alternatives like ionic liquids or supercritical fluids.

| Green Synthesis Approach | Key Advantages | Representative Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. pharmasalmanac.comrsc.org | Development of novel transaminases, enzyme immobilization for reusability. worktribe.com |

| One-Pot Cascade Reactions | Increased efficiency, reduced purification steps. nih.gov | Design of multi-enzyme systems for direct conversion of simple precursors. |

| Green Solvents | Reduced environmental impact, improved safety. ejcmpr.com | Application of ionic liquids and supercritical CO2 in synthesis. ejcmpr.com |

| Atom Economy | Maximization of reactant incorporation into the final product. | Design of catalytic reactions that minimize byproduct formation. |

Exploration of Novel Reactivity Patterns and Unconventional Derivatization Strategies

The functional groups present in this compound—the carboxylic acid, the primary amine, and the nitro group—offer multiple sites for chemical modification. While standard derivatization techniques are well-established, future research is aimed at uncovering novel reactivity patterns and developing unconventional strategies to access new chemical space.

The nitro group , in particular, presents opportunities for diverse transformations beyond simple reduction to an amine. wikipedia.org Researchers are exploring selective reduction protocols to yield nitroso or hydroxylamino derivatives, which can serve as precursors for a variety of heterocyclic compounds. Furthermore, the electron-withdrawing nature of the nitro group can be exploited to activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The development of novel chiral derivatizing agents will enable the synthesis of diastereomeric derivatives with unique properties. nih.govresearchgate.net These derivatives are not only crucial for analytical purposes, such as determining enantiomeric purity, but also for creating libraries of compounds for biological screening. Unconventional derivatization strategies might involve multicomponent reactions where the amino acid is incorporated into complex molecular scaffolds in a single step.

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and ensure process safety and efficiency, real-time monitoring of chemical reactions is crucial. Future research will increasingly rely on advanced in-situ spectroscopic techniques to gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound.

Techniques such as in-line UV-Vis spectroscopy and ReactIR (Infrared) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for identifying reaction endpoints, detecting the formation of byproducts, and optimizing process parameters like temperature, pressure, and catalyst loading. When coupled with automated systems, these techniques can enable precise process control and facilitate rapid process development.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In-line UV-Vis | Concentration of chromophoric species (e.g., nitroaromatics). | Monitoring the progress of nitration and reduction reactions. |

| ReactIR | Changes in functional groups (e.g., C=O, N-H). | Following the formation of amide bonds during derivatization. |

| Raman Spectroscopy | Vibrational modes of molecules. | Characterizing solid-phase reactions and catalyst behavior. |

| NMR Spectroscopy | Detailed structural information. | Elucidating reaction mechanisms and identifying intermediates. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. amidetech.com These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. rsc.orgthieme-connect.de The integration of these platforms for the synthesis of this compound and its derivatives is a major emerging trend.

Automated flow synthesizers can perform multi-step reactions in a continuous fashion, with reagents and intermediates passing through a series of reactors and purification modules. nih.govmit.edu This approach allows for the precise control of reaction parameters, such as residence time and temperature, leading to improved yields and purities. mdpi.com The use of immobilized reagents and catalysts in packed-bed reactors within a flow system simplifies purification and allows for catalyst recycling. durham.ac.uk

The development of robust and efficient flow chemistry protocols for the synthesis of this chiral amino acid will enable the on-demand production of both the parent compound and a diverse range of derivatives for research applications.

Rational Design of Derivatives for Enhanced Selectivity and Specificity in Research Applications

This compound serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Future research will focus on the rational design of derivatives to enhance their selectivity and specificity for particular biological targets. nih.govnih.gov This approach relies on a deep understanding of the structure-activity relationships (SAR) of the target molecule and its derivatives. mdpi.commdpi.comacs.org